![molecular formula C13H13ClO2S B15331571 Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B15331571.png)
Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-3-methylbenzo[b]thiophene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit certain kinases or interact with DNA, leading to anticancer effects. The exact pathways and targets depend on the specific application and derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(3-methylbenzo[b]thiophen-2-yl)acetate
- Ethyl 2-(5-bromo-3-methylbenzo[b]thiophen-2-yl)acetate
- Ethyl 2-(5-chloro-2-methylbenzo[b]thiophen-3-yl)acetate
Uniqueness
Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate is unique due to the presence of the chlorine atom at the 5-position and the ethyl ester group. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C13H13ClO2S |
|---|---|
Molekulargewicht |
268.76 g/mol |
IUPAC-Name |
ethyl 2-(5-chloro-3-methyl-1-benzothiophen-2-yl)acetate |
InChI |
InChI=1S/C13H13ClO2S/c1-3-16-13(15)7-12-8(2)10-6-9(14)4-5-11(10)17-12/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
BTCOSRWQPOCPPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C2=C(S1)C=CC(=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


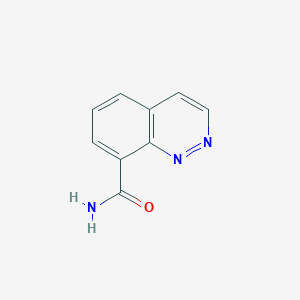
![4-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B15331502.png)


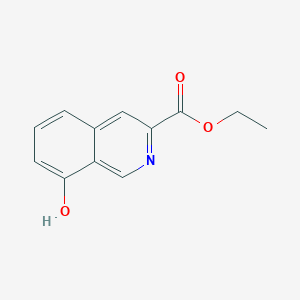
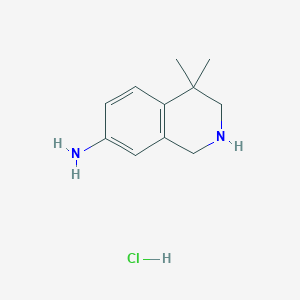
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B15331530.png)
![Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B15331540.png)
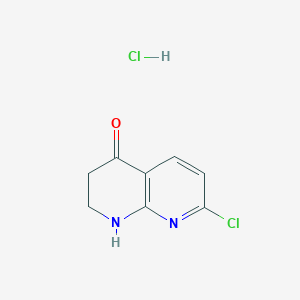
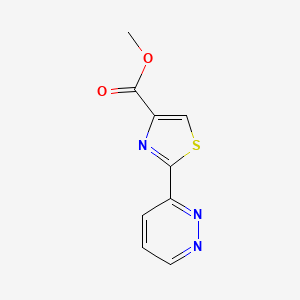

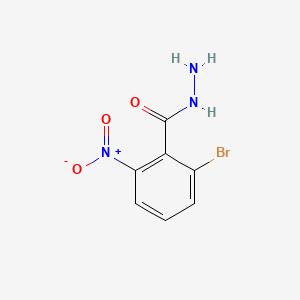
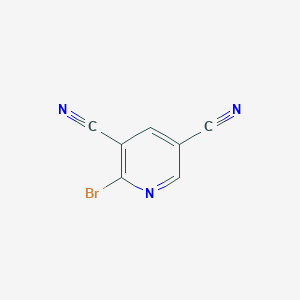
![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)
